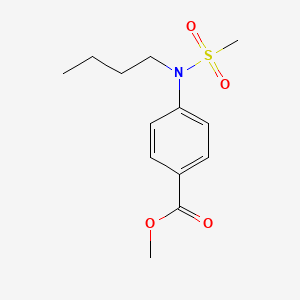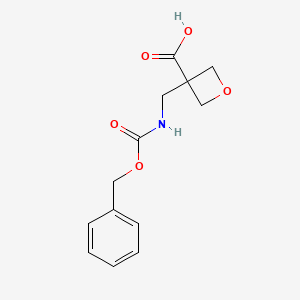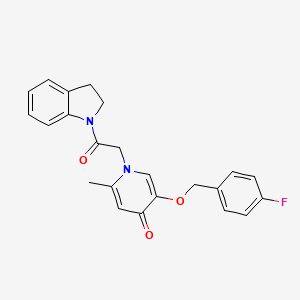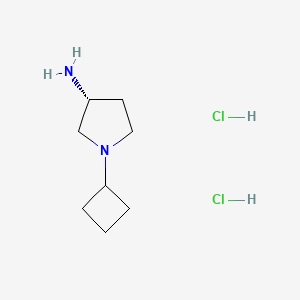
(R)-1-Cyclobutylpyrrolidin-3-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-Cyclobutylpyrrolidin-3-amine dihydrochloride is a chiral amine compound with potential applications in medicinal chemistry. Its unique structure, featuring a cyclobutyl ring fused to a pyrrolidine ring, makes it an interesting subject for research in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Cyclobutylpyrrolidin-3-amine dihydrochloride typically involves the following steps:
Cyclobutylamine Formation: Starting from cyclobutanone, the compound undergoes reductive amination with ammonia or a primary amine to form cyclobutylamine.
Pyrrolidine Ring Formation: The cyclobutylamine is then reacted with a suitable reagent, such as 1,4-dibromobutane, under basic conditions to form the pyrrolidine ring.
Chiral Resolution: The resulting racemic mixture is resolved using chiral acids or chromatography to obtain the ®-enantiomer.
Salt Formation: Finally, the ®-1-Cyclobutylpyrrolidin-3-amine is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of ®-1-Cyclobutylpyrrolidin-3-amine dihydrochloride follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: ®-1-Cyclobutylpyrrolidin-3-amine dihydrochloride can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as secondary amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: N-oxides, hydroxylamines, and nitroso derivatives.
Reduction: Secondary amines, alcohols, and hydrocarbons.
Substitution: Alkylated, acylated, and sulfonylated derivatives.
科学研究应用
Chemistry: ®-1-Cyclobutylpyrrolidin-3-amine dihydrochloride is used as a building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral catalysis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. It serves as a lead compound in drug discovery and development.
Medicine: In medicinal chemistry, ®-1-Cyclobutylpyrrolidin-3-amine dihydrochloride is explored for its potential therapeutic effects. It is investigated as a candidate for treating neurological disorders, infections, and other diseases.
Industry: The compound finds applications in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its unique structure and reactivity make it a versatile intermediate in various industrial processes.
作用机制
The mechanism of action of ®-1-Cyclobutylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target proteins. Pathways involved may include neurotransmitter regulation, signal transduction, and metabolic processes.
相似化合物的比较
(S)-1-Cyclobutylpyrrolidin-3-amine dihydrochloride: The enantiomer of the compound, with different biological activities and properties.
Cyclobutylamine: A simpler analog without the pyrrolidine ring, used in various chemical syntheses.
Pyrrolidine: A basic structure without the cyclobutyl group, commonly used in organic synthesis.
Uniqueness: ®-1-Cyclobutylpyrrolidin-3-amine dihydrochloride stands out due to its chiral nature and the presence of both cyclobutyl and pyrrolidine rings. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
(3R)-1-cyclobutylpyrrolidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c9-7-4-5-10(6-7)8-2-1-3-8;;/h7-8H,1-6,9H2;2*1H/t7-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWLLUGSOXMYQP-XCUBXKJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)N2CC[C@H](C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid](/img/structure/B2714633.png)
![3-[3-(4-methylpiperazin-1-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2714634.png)
![4-[(3-chloro-4-ethoxyphenyl)carbonyl]-5-(2-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2714635.png)
![N-BENZYL-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-3-YL]ACETAMIDE](/img/structure/B2714637.png)


![Methyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate;hydrochloride](/img/structure/B2714642.png)
![4-[butyl(methyl)sulfamoyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2714645.png)
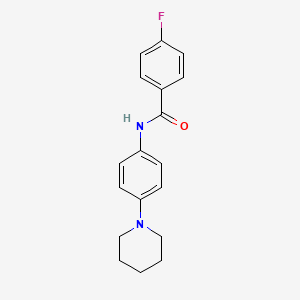
![N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2714650.png)

